N'-(3-chloro-4-fluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide
Description
N'-(3-Chloro-4-fluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a structurally complex molecule featuring an ethanediamide backbone linked to two distinct moieties:
- A thiazol-4-yl ethyl group: The thiazole ring is substituted with a 4-(trifluoromethyl)phenyl group, contributing electron-withdrawing effects and steric bulk, which may influence binding interactions in biological systems .
This compound’s design suggests optimization for specific molecular targets, possibly in medicinal chemistry or agrochemical applications, given the prevalence of thiazole and halogenated aryl motifs in such contexts .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF4N3O2S/c21-15-9-13(5-6-16(15)22)27-18(30)17(29)26-8-7-14-10-31-19(28-14)11-1-3-12(4-2-11)20(23,24)25/h1-6,9-10H,7-8H2,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIQYFKAPQXPDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-fluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chloro-4-fluoroaniline and 4-(trifluoromethyl)phenylthiazole. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, are employed to verify the identity and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloro-4-fluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(3-chloro-4-fluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N’-(3-chloro-4-fluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs can be categorized based on core motifs:
2.1. Ethanediamide Derivatives
- N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide (): Shares the ethanediamide backbone and 3-chloro-4-fluorophenyl group. Replaces the thiazol-trifluoromethylphenyl moiety with a dimethylamino-indole ethyl group. Key differences: The indole group may enhance π-π stacking interactions, while the dimethylamino substituent could improve solubility .
2.2. Thiazole-Containing Compounds
- 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): Features a thiazole ring substituted with a 4-chlorophenyl group and a benzylidene amine. The benzylidene group introduces conformational rigidity .
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide ():
2.3. Halogenated Aryl Amides
- N-(3-Chlorophenethyl)-4-nitrobenzamide (): A simpler amide with a nitrobenzoyl group and 3-chlorophenethyl chain.
- N-(2,4-Dichlorophenyl) Derivatives (): Dichlorophenyl substituents enhance lipophilicity but may reduce selectivity due to increased steric bulk. Key differences: Phthalazinone and triazole moieties in these derivatives suggest divergent biological targets compared to the thiazole-based target compound .
Biological Activity
N'-(3-chloro-4-fluorophenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- A thiazole moiety
- Multiple fluorinated phenyl groups
- An ethanediamide backbone
This structural composition is believed to contribute to its biological activity, particularly in cancer and antimicrobial applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antitumor Activity : Studies indicate that compounds with similar thiazole structures exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups enhances this activity, suggesting a structure-activity relationship (SAR) that may apply to our compound as well .
- Antimicrobial Properties : Thiazole derivatives have shown promising antibacterial and antifungal activities. The trifluoromethyl group in the phenyl ring may enhance the lipophilicity of the compound, allowing better membrane penetration and increased efficacy against pathogens .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound. Below are key findings:
Antitumor Activity
A study evaluated a series of thiazole derivatives for their antiproliferative effects on cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The results indicated that compounds with a thiazole ring demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 1 | 1.61 ± 1.92 | HT29 |
| 2 | 1.98 ± 1.22 | Jurkat |
| 3 | 0.85 ± 0.10 | HT29 |
Antimicrobial Activity
Another investigation focused on thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain compounds exhibited significant antimicrobial activity, with some outperforming traditional antibiotics like norfloxacin .
| Compound | Activity (Zone of Inhibition in mm) | Bacteria Type |
|---|---|---|
| A | 18 | Staphylococcus aureus |
| B | 15 | Escherichia coli |
| C | 20 | Pseudomonas aeruginosa |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
